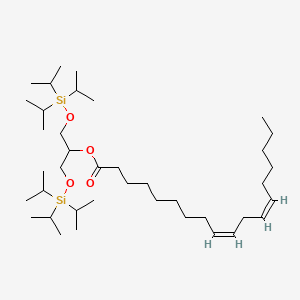
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is a chemical compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The molecular formula of this compound is C39H78O4Si2, and it has a molecular weight of 667.21 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the esterification of linoleic acid. The synthetic route typically involves the use of triisopropylsilyl chloride as a protecting group for the hydroxyl groups of glycerol, followed by esterification with linoleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and glycerides.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is hydrolyzed to release 2-Linoleoyl-rac-glycerol, which then participates in various biochemical processes, including the synthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases.
Comparación Con Compuestos Similares
Similar Compounds
2-Linoleoyl-rac-glycerol: A direct product of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol hydrolysis, used in similar applications.
Triisopropylsilyl Ether 2-Linoleoyl-rac-glycerol: A related compound with one less silyl ether group, used in lipid synthesis.
Ditriisopropylsilyl Ether 2-Oleoyl-rac-glycerol: Similar structure but with oleic acid instead of linoleic acid, used in the synthesis of oleic acid derivatives.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups during synthesis. This makes it a valuable intermediate in the production of complex lipids and glycerides.
Propiedades
Fórmula molecular |
C39H78O4Si2 |
|---|---|
Peso molecular |
667.2 g/mol |
Nombre IUPAC |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h18-19,21-22,32-38H,14-17,20,23-31H2,1-13H3/b19-18-,22-21- |
Clave InChI |
BIVIMDWFQUDBJY-VYEFPUSRSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


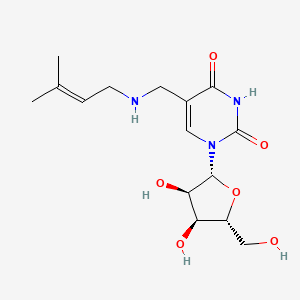
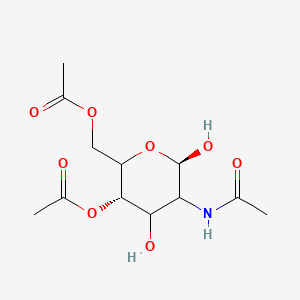
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
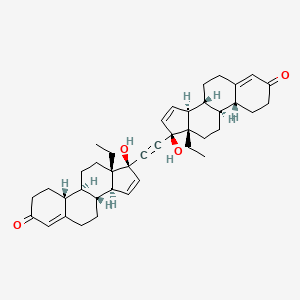
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
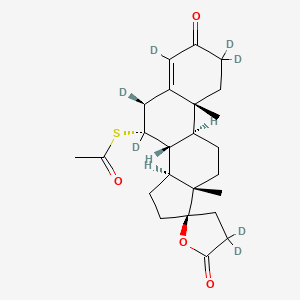
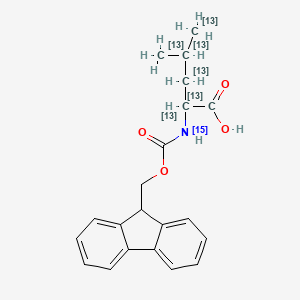
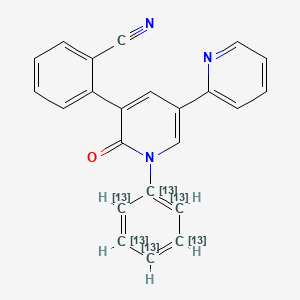
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
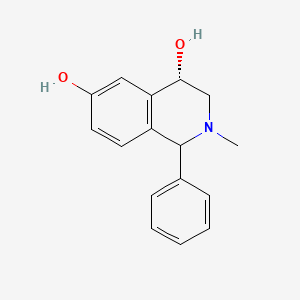
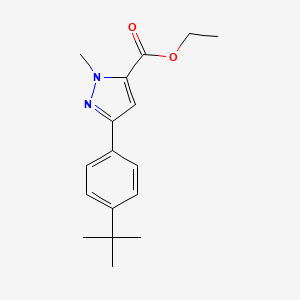
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
